YL-0919
Descripción general
Descripción
YL-0919, also known as Hypidone, is an investigational serotonergic antidepressant under development for the treatment of major depressive disorder . It acts as a serotonin reuptake inhibitor, 5-HT1A receptor partial agonist, and 5-HT6 receptor full agonist .
Synthesis Analysis
The synthesis of YL-0919 involves two stages. In the first stage, 1-benzyl-4-piperidone, trimethylsulfoxonium iodide, tetra (n-butyl)ammonium hydrogensulfate, and sodium hydroxide are mixed in toluene at 65°C. In the second stage, 2-hydroxypyridine is added and the reaction continues for 12 hours .
Molecular Structure Analysis
The molecular formula of YL-0919 is C18H22N2O2.ClH, and its molecular weight is 334.84 .
Chemical Reactions Analysis
YL-0919 has been identified as a novel dual 5-HT1A partial agonist and serotonin reuptake inhibitor . It has been shown to produce prominent antidepressant-like and anxiolytic-like effects in a chronic unpredictable stress (CUS) rat model .
Physical And Chemical Properties Analysis
YL-0919 is a powder that should be stored at -20°C . Its purity, as determined by HPLC, is 99.89%, and its structure is consistent with NMR .
Aplicaciones Científicas De Investigación
Application in Posttraumatic Stress Disorder (PTSD) Treatment
Specific Scientific Field
Neuropharmacology
Summary of the Application
YL-0919 is a novel combined selective 5-HT reuptake inhibitor/5-HT1A receptor partial agonist/5-HT6 receptor full agonist that has been shown to have anti-PTSD effects .
Methods of Application or Experimental Procedures
In the study, the effects of YL-0919 were tested on rats and mice subjected to the time-dependent sensitization (TDS) procedure and inescapable electric foot-shock, respectively .
Results or Outcomes
Repeated treatment with YL-0919 significantly suppressed contextual fear, enhanced anxiety, and cognitive dysfunction induced by the TDS procedure in rats and by inescapable electric foot-shock in a mouse model of PTSD . It also reversed the accompanying decreased expression of the brain-derived neurotrophic factor (BDNF) and the synaptic proteins (synapsin1 and GluA1), and ameliorated the neuroplasticity disruption in the prefrontal cortex (PFC), including the dendritic complexity and spine density of pyramidal neurons .
Application in Antidepressant Research
Specific Scientific Field
Psychopharmacology
Summary of the Application
YL-0919 is a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist that has been shown to have antidepressant-like activity .
Methods of Application or Experimental Procedures
The antidepressant-like activity of YL-0919 was tested in animal models .
Results or Outcomes
YL-0919 demonstrated antidepressant-like activity in animal models, suggesting that it may be used as a new option for the treatment of major depressive disorder .
Application in Faster-Onset Antidepressant Effects Research
Specific Scientific Field
Neuropsychopharmacology
Summary of the Application
YL-0919, a novel structural antidepressant candidate as a triple selective serotonin reuptake inhibitor (SSRI), 5-HT1A partial agonist and 5-HT6 agonist, has been suggested to have faster-onset antidepressant effects .
Methods of Application or Experimental Procedures
The faster-onset antidepressant effects of YL-0919 were tested .
Results or Outcomes
The study suggested that YL-0919 has faster-onset antidepressant effects .
Application in Enhancing the Excitability of Medial Prefrontal Cortex
Summary of the Application
YL-0919, also known as hypidone hydrochloride, is a novel antidepressant that enhances the excitability of the medial prefrontal cortex (mPFC) in mice via a neural disinhibition mechanism .
Methods of Application or Experimental Procedures
The effects of YL-0919 on mPFC function were investigated using electrophysiological recordings. Extracellular recording (in vivo) showed that chronic administration of YL-0919 significantly increased the spontaneous discharges of mPFC neurons .
Results or Outcomes
The study demonstrated that YL-0919 enhances the excitability of mPFC via a disinhibition mechanism to fulfill its rapid antidepressant neural mechanism, which was accomplished by 5-HT1A receptor-mediated inhibition of inhibitory GABAergic interneurons .
Application in Faster-Onset Antidepressant Effects in Monkeys Subjected to Chronic Unpredictable Stress
Summary of the Application
YL-0919 has been suggested to have faster-onset antidepressant effects in monkeys subjected to chronic unpredictable stress .
Methods of Application or Experimental Procedures
The faster-onset antidepressant effects of YL-0919 were tested in female cynomolgus monkeys with low social status and subjected to chronic unpredictable stress (CUS) for 8 weeks .
Results or Outcomes
YL-0919 (once daily for 9 days) had a faster-onset antidepressant effect, compared with fluoxetine hydrochloride (FLX) (once daily for 17 days) .
Application in Reversing Brain Derived Neurotrophic Factor (BDNF)-Mammalian Target of Rapamycin (mTOR) Signaling
Summary of the Application
YL-0919 treatment for 5 days reversed the brain derived neurotrophic factor (BDNF)-mammalian target of rapamycin (mTOR) signaling .
Methods of Application or Experimental Procedures
The effects of YL-0919 on BDNF-mTOR signaling were tested .
Results or Outcomes
The study suggested that YL-0919 reversed the BDNF-mTOR signaling and the key synaptic proteins, such as post-synaptic density (PSD95), GluR1 and presynaptic protein synapsin1 .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c21-17-8-4-5-11-20(17)15-18(22)9-12-19(13-10-18)14-16-6-2-1-3-7-16;/h1-8,11,22H,9-10,12-15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXILSFMNCPZGAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=CC=CC2=O)O)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hypidone (hydrochloride) |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.